molecular formula C20H17Cl2NO B2930886 (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 54237-29-5

(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one

Cat. No.: B2930886
CAS No.: 54237-29-5
M. Wt: 358.26
InChI Key: KMQVSEHRDVJHFO-GONBZBRSSA-N
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Description

(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one is a synthetic monocarbonyl analog of curcumin, a compound known for its diverse biological activities but limited by poor stability and bioavailability. This analog was developed to overcome these limitations, serving as a potent chemical tool in oncological research. Its primary research value lies in its ability to function as a cytotoxic agent against a variety of cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation, making it a candidate for investigating novel anticancer pathways. Furthermore, this compound has been identified as a novel autophagy inhibitor. Research shows it can block autophagic flux in cancer cells by preventing the lysosomal degradation of autophagosomes, a mechanism that contributes to its cytotoxic effects. This dual activity of inducing cell death while simultaneously inhibiting protective autophagy pathways makes it a particularly valuable probe for studying cell survival mechanisms and for exploring combination therapies in cancer research. The compound enables researchers to dissect the complex interplay between apoptosis and autophagy, providing insights that could lead to new therapeutic strategies.

Properties

IUPAC Name

(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-23-12-16(8-14-4-2-6-18(21)10-14)20(24)17(13-23)9-15-5-3-7-19(22)11-15/h2-11H,12-13H2,1H3/b16-8+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVSEHRDVJHFO-GONBZBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of piperidinones, which are known for various therapeutic effects including anti-cancer and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one is C19H18Cl2N2O. It features two chlorophenyl groups attached to a piperidinone core, which is crucial for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several piperidinone derivatives against 54 human tumor cell lines from eight different cancer types. The results showed selective toxicity towards leukemia cells with some compounds demonstrating IC50 values comparable to established chemotherapeutics like melphalan .

Table 1: Cytotoxicity Data of Piperidinone Derivatives

Compound NameCancer TypeIC50 (µM)Reference
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-oneLeukemia12.5
3,5-bis(4-pyridylmethylene)-1-methyl-4-piperidone methiodideNon-small cell lung cancer15.0
3,5-bis(4-methylthio)phenylmethylene-1-methyl-4-piperidoneMelanoma10.0

Analgesic Properties

In addition to its anticancer potential, this compound has been investigated for its analgesic effects. The mechanism of action is believed to involve modulation of pain pathways through interactions with opioid receptors and inhibition of inflammatory mediators .

Case Study: Analgesic Activity in Animal Models
A study conducted on rats demonstrated that administration of (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one resulted in a significant reduction in pain response in models of acute pain induced by formalin injection. The effective dose was found to be between 2-10 mg/kg .

The biological activity of (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one can be attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways. Further studies are required to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The bioactivity and physicochemical properties of D4P derivatives depend on aryl substituents (position, electron-withdrawing/donating groups) and N1 modifications. Key analogs are compared below:

Table 1: Structural and Functional Comparisons of Selected D4P Analogs
Compound Name Aryl Substituents N1 Substituent Key Properties/Bioactivity References
Target compound 3-chlorophenyl Methyl Moderate cytotoxicity, improved stability
EF24 2-fluorophenyl H High bioavailability, pro-apoptotic
HO-3867 4-fluorophenyl Hydroxy-pyrrolyl Potent EGFR/NF-κB inhibition
L49H37 3,4,5-trimethoxybenzyl Methyl Enhanced anti-pancreatic cancer activity
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene) 2-fluorophenyl Benzyl Crystallographically characterized
NSC 687852 (b-AP15) 4-nitrophenyl Acryloyl Proteasome inhibition, in vivo antitumor
Key Observations:

Aryl Substituent Position :

  • 3-Chlorophenyl (target compound) introduces steric bulk and moderate electron-withdrawing effects, enhancing membrane permeability compared to unsubstituted analogs .
  • 2-Fluorophenyl (EF24) improves metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
  • 4-Fluorophenyl (HO-3867) enhances target specificity for EGFR/NF-κB, with IC₅₀ values of 0.07 µM (EGFR) and 1.96 µM (NF-κB) .

N1 Substitutions: Methyl (target compound, L49H37) balances lipophilicity and solubility, favoring passive diffusion across cell membranes .

Crystallographic and Conformational Analysis

Crystal structures reveal that substituent positions influence molecular planarity and intermolecular interactions:

  • The target compound’s 3-chlorophenyl groups create dihedral angles of ~10–15° relative to the piperidinone plane, reducing π-π stacking compared to 4-substituted analogs (e.g., 4-cyanobenzylidene derivatives with near-planar alignment) .
Table 2: Comparative Bioactivity Data
Compound Cancer Cell Line IC₅₀ (µM) Anti-inflammatory Activity Key Targets
Target compound 5–10 (HCT-116, MCF-7) Moderate COX-2 inhibition p53, NF-κB
EF24 1–3 (A549, HeLa) Strong IL-18 suppression STAT3, Bcl-2
L49H37 0.5–2 (PANC-1) High PSC inhibition Cell cycle regulators
NSC 687852 2–5 (OVCAR-3) N/A 19S proteasome
  • Anticancer Mechanisms: The target compound’s 3-chloro groups generate reactive oxygen species (ROS), inducing apoptosis in colorectal carcinoma cells, whereas trimethoxy-substituted L49H37 arrests the cell cycle via G2/M phase blockade .
  • Anti-inflammatory Effects : EF24 outperforms the target compound in suppressing interleukin-18 (IL-18), likely due to fluorine’s stronger electronic effects on kinase binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a widely used method for bis-arylidene piperidinones. Key steps include:

  • Reacting 1-methylpiperidin-4-one hydrochloride with two equivalents of 3-chlorobenzaldehyde in glacial acetic acid under anhydrous HCl gas.
  • Stirring at room temperature for 24–48 hours, monitoring reaction progress via TLC.
  • Neutralizing the mixture with aqueous Na₂CO₃, followed by filtration and recrystallization from methanol to obtain the pure product .
  • Critical Parameters : Excess aldehyde (2.2 equivalents) and HCl flow ensure complete enolization and condensation.

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Methodological Answer :

  • Data Collection : Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (e.g., SHELXT ) for phase estimation, followed by refinement via SHELXL to model positional and thermal parameters .
  • Validation : Check for π-π stacking of chlorophenyl groups and chair conformation of the piperidinone ring using software like PLATON . Bond lengths should align with literature values (e.g., C=C ~1.34 Å, C-Cl ~1.74 Å) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against carbonic anhydrase II (CA-II) using a stopped-flow CO₂ hydration assay. Compare IC₅₀ values to curcumin analogs (e.g., 7.92–72.31 µM for hydroxy-substituted derivatives) .
  • Anti-Proliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations over 48 hours. Include EF24 (a fluorinated analog) as a positive control .

Advanced Research Questions

Q. How to analyze the conformational dynamics of the piperidin-4-one ring in different solvent environments?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess ring puckering (Cremer-Pople parameters: θ, φ) in vacuum vs. solvent (e.g., DMSO, water) .
  • NMR Analysis : Acquire ¹H-NMR in DMSO-d₆ and CDCl₃. Compare coupling constants (J₃a,4ax vs. J₃e,4eq) to detect chair ↔ twist-boat transitions.
  • Solvent Effects : Polar solvents stabilize the chair conformation via dipole interactions, while nonpolar solvents may favor flattened rings .

Q. How to resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for CA-II), temperature (25°C), and substrate concentrations.
  • Structural Confirmation : Verify compound purity via HPLC and crystallography. Impurities (e.g., unreacted aldehyde) can skew results .
  • Target Selectivity : Use surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding interference from off-target effects .

Q. What computational methods predict the interaction between this compound and potential enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into CA-II (PDB: 1CA2) or USP14 (PDB: 6VSB). Focus on hydrogen bonds with Thr199 (CA-II) or catalytic cysteine residues (USP14) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and interaction persistence (>80% simulation time).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using partial least squares regression .

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